Neamine Neamine Neamine is 2-Deoxy-D-streptamine glycosylated at the 4-oxygen with a 6-amino-alpha-D-glucosaminyl group. It has a role as an antibacterial agent. It is a 2,6-dideoxy-alpha-D-glucoside and an aminoglycoside. It is a conjugate base of a neamine(4+).
Neamine is a natural product found in Streptomyces fradiae with data available.
Neamine is the minor component of the neomycin complex, a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity.
Brand Name: Vulcanchem
CAS No.: 3947-65-7
VCID: VC21062277
InChI: InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1
SMILES: C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N
Molecular Formula: C12H26N4O6
Molecular Weight: 322.36 g/mol

Neamine

CAS No.: 3947-65-7

Cat. No.: VC21062277

Molecular Formula: C12H26N4O6

Molecular Weight: 322.36 g/mol

* For research use only. Not for human or veterinary use.

Neamine - 3947-65-7

Specification

Description Neamine is 2-Deoxy-D-streptamine glycosylated at the 4-oxygen with a 6-amino-alpha-D-glucosaminyl group. It has a role as an antibacterial agent. It is a 2,6-dideoxy-alpha-D-glucoside and an aminoglycoside. It is a conjugate base of a neamine(4+).
Neamine is a natural product found in Streptomyces fradiae with data available.
Neamine is the minor component of the neomycin complex, a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity.
CAS No. 3947-65-7
Molecular Formula C12H26N4O6
Molecular Weight 322.36 g/mol
IUPAC Name (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol
Standard InChI InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1
Standard InChI Key SYJXFKPQNSDJLI-HKEUSBCWSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N
SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N
Canonical SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N

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